N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide
Description
N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is a fluorinated benzohydrazide derivative characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group on the para-position of the phenyl ring and a trifluoromethyl (-CF₃) group at the ortho-position of the benzohydrazide core. This structure enhances lipophilicity and metabolic stability, making it a candidate for biological applications such as enzyme inhibition or antimicrobial activity .
The compound is synthesized via condensation reactions between 2-(trifluoromethyl)benzohydrazide and 4-(trifluoromethoxy)benzaldehyde derivatives under acidic or basic conditions, as seen in analogous hydrazide-hydrazone syntheses (e.g., acetic acid catalysis in ethanol) .
Properties
IUPAC Name |
N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c16-14(17,18)12-4-2-1-3-11(12)13(24)23-22-9-5-7-10(8-6-9)25-15(19,20)21/h1-8,22H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGNDLVGCTZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Enzyme Inhibition
N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide has been investigated for its potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Inhibition Potency : The compound showed IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating that it can act as a dual inhibitor of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The hydrazide derivatives have shown moderate inhibition with minimum inhibitory concentrations (MICs) suggesting potential as antibacterial agents .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets related to cancer proliferation. Studies have shown that hydrazones derived from similar structures exhibit cytotoxic effects on cancer cell lines without significant cytotoxicity to normal cells .
Case Study 1: Cholinesterase Inhibition
A study evaluated a series of hydrazone derivatives including this compound for their ability to inhibit AChE and BuChE. The results indicated that some derivatives outperformed traditional inhibitors like rivastigmine, showcasing their potential in treating cognitive disorders associated with cholinergic dysfunctions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis and other pathogens. The study reported that specific derivatives exhibited notable activity against resistant strains, suggesting their utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogs
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):
- The target compound combines both -CF₃ and -OCF₃ groups, which likely synergize to enhance electron-withdrawing effects and lipophilicity compared to analogs with single substituents (e.g., compound 2l in Table 1). This may improve blood-brain barrier penetration for central nervous system (CNS) targets .
- In contrast, compounds like 3g (carbothioamide) and 148 (benzimidazole) prioritize heterocyclic moieties for specific antibacterial activity .
Biological Activity Trends:
- Cholinesterase Inhibition: Fluorinated hydrazide-hydrazones (e.g., 2l) exhibit dual AChE/BuChE inhibition, with IC₅₀ values in the micromolar range. The target compound’s additional -OCF₃ group may further modulate enzyme binding affinity .
- Antimicrobial Activity: Analogs with carbothioamide (3g) or benzimidazole (148) groups show potent antibacterial effects, suggesting that the target compound’s activity could be tuned by introducing such functional groups .
Synthetic Flexibility:
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Compound | logP* | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | ~3.5 | 406.3 | 6 | 2 |
| 4-(Trifluoromethyl)benzohydrazide (2l) | ~3.0 | 351.3 | 4 | 2 |
| Non-fluorinated benzohydrazide | ~1.8 | 242.3 | 3 | 2 |
*Calculated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Fluorinated analogs generally meet Lipinski’s rule of five , making them suitable for oral administration .
Biological Activity
N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of cholinesterase enzymes. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The presence of trifluoromethyl and trifluoromethoxy groups contributes to its unique chemical properties, enhancing its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in neurotransmission. Inhibition of these enzymes can have therapeutic implications, particularly for neurodegenerative diseases such as Alzheimer's.
1. Enzyme Inhibition Studies
-
Acetylcholinesterase (AChE) Inhibition :
A study reported that derivatives of 4-(trifluoromethyl)benzohydrazide exhibited significant inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM, indicating moderate potency compared to established inhibitors like rivastigmine . -
Butyrylcholinesterase (BuChE) Inhibition :
The same derivatives showed IC50 values for BuChE inhibition between 58.01 and 277.48 µM, suggesting that while they are effective, they are less potent against BuChE than AChE .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the hydrazone scaffold can significantly influence biological activity. For instance, certain substitutions on the benzaldehyde moiety enhanced AChE inhibition while maintaining low cytotoxicity towards eukaryotic cell lines .
Data Table: Inhibition Potency of Selected Derivatives
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 27.04 - 106.75 | 58.01 - 277.48 |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Potent | Negligible |
| Hydrazones from 4-(trifluoromethyl)benzohydrazide | 46.8 - 137.7 | 19.1 - 881.1 |
Case Study: Antimicrobial Activity
Research has also explored the antimicrobial properties of hydrazones derived from this compound. One study demonstrated that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM .
Case Study: Cytotoxicity Assessment
In assessing cytotoxicity, compounds derived from this compound were tested on HepG2 cells at concentrations up to 100 µM, showing no significant cytotoxic effects, which is promising for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzohydrazide derivatives can be prepared by reacting substituted benzoyl chlorides with hydrazine derivatives under basic conditions. A common approach involves:
Dissolving 4-(trifluoromethoxy)phenylhydrazine hydrochloride in dichloromethane.
Adding potassium carbonate as a base to deprotonate the hydrazine.
Dropwise addition of 2-(trifluoromethyl)benzoyl chloride at 0°C under argon.
Stirring at room temperature, followed by purification via vacuum filtration and drying.
Yields up to 89% have been reported using this method .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and N-H stretches (~1650–1700 cm⁻¹ and ~3200–3400 cm⁻¹, respectively) .
- ¹H/¹³C NMR : Confirms aromatic proton environments and trifluoromethoxy/trifluoromethyl groups (e.g., ¹H NMR δ 7.70–7.98 ppm for aromatic protons; ¹³C NMR δ 120–125 ppm for CF₃) .
- HPLC : Validates purity (>98%) and retention time consistency (e.g., 6.49 min under specific conditions) .
Q. What biological activities are commonly associated with this compound?
- Methodological Answer : Documented activities include:
- Antimicrobial : MIC values as low as 0.5 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Enzyme inhibition : IC₅₀ values of 27.04–106.75 µM for acetylcholinesterase (AChE) and 58.01–277.48 µM for butyrylcholinesterase (BuChE) .
- Antioxidant : DPPH and ABTS radical scavenging at 10–50 µM concentrations .
Advanced Research Questions
Q. How can structural analogs be designed to enhance AChE/BuChE inhibition?
- Methodological Answer : Strategies include:
- Alkyl chain optimization : N-Tridecyl/pentadecyl analogs show higher AChE selectivity (IC₅₀ <30 µM), while C5–C7 chains favor BuChE inhibition .
- Isosteric replacements : Substituting the benzohydrazide core with oxadiazole or thiosemicarbazone moieties improves metabolic stability and binding affinity .
- Molecular docking : Use software like AutoDock Vina to predict interactions with the catalytic triad (e.g., hydrogen bonding with Arg215 in AChE) .
Q. How to resolve contradictory data in enzyme inhibition assays?
- Methodological Answer :
- Comparative IC₅₀ analysis : Test derivatives under standardized Ellman’s method conditions (pH 8.0, 25°C) to minimize variability .
- Cellular vs. enzymatic assays : Validate in vitro enzyme data with cell-based models (e.g., neuroblastoma cell lines for AChE) to confirm target engagement .
- Structural analogs : Synthesize and test compounds with incremental modifications (e.g., trifluoromethoxy vs. trifluoromethyl groups) to identify critical pharmacophores .
Q. What methods are used to evaluate cytotoxicity and environmental toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
